O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Description

Structure and Synthesis:

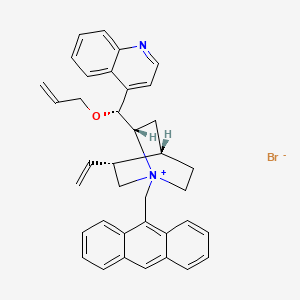

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (abbreviated here as AAMC) is a cinchona alkaloid-derived quaternary ammonium salt. Its structure features a cinchonidine core modified with an allyloxy group at the O-position and a bulky 9-anthracenylmethyl substituent at the N-position (Figure 3, ). The synthesis involves O-alkylation of N-(9-anthracenylmethyl)cinchonidinium chloride with allyl bromide under strongly basic conditions (50% aqueous KOH), requiring careful temperature control to suppress hydrolysis .

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1/t26-,27-,36-,37+,39?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNPAUSLGATNL-JNKXQCINSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is a chiral phase transfer catalyst that has garnered attention due to its potential biological applications, particularly in asymmetric synthesis and its role in enhancing the enantioselectivity of various reactions. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

This compound is synthesized from cinchonidine and 9-chloromethyl anthracene, resulting in a compound that exhibits significant catalytic properties. Its unique structure allows it to act as an effective phase transfer catalyst, facilitating the enantioselective alkylation of amino acids and other substrates, which is crucial in the development of pharmaceuticals.

2. Synthesis and Characterization

The synthesis of this compound involves the reaction of cinchonidine with 9-chloromethyl anthracene under specific conditions to yield high purity and yield (approximately 86%) . The characterization of this compound typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

3.1 Phase Transfer Catalysis

As a phase transfer catalyst, this compound plays a pivotal role in asymmetric synthesis. It has been shown to enhance the enantioselectivity of reactions involving unnatural α-amino acids, which are important for drug development. For instance, it has been successfully used to produce both (R)- and (S)-α-amino acid derivatives with yields ranging from 71% to 99% and enantiomeric excess (ee) values between 93% and 99% .

3.3 Antitumor Potential

Research indicates that compounds with similar structural motifs have shown antitumor activity. The incorporation of anthracene moieties is known to enhance photophysical properties that can be exploited in photodynamic therapy (PDT). Although direct studies on this compound's antitumor effects are not extensively documented, its application in synthesizing biologically active molecules suggests possible therapeutic implications .

4.1 Enantioselective Synthesis of Dipeptides

In one study, this compound was utilized to synthesize dipeptide derivatives that act as allosteric antagonists for the β2-adrenergic receptor (β2AR). This highlights its significance in drug design and development, particularly for conditions like asthma and cardiovascular diseases .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Dipeptide A | 95 | 96 |

| Dipeptide B | 98 | 95 |

| Dipeptide C | 91 | 93 |

5. Conclusion

This compound is a promising compound with significant biological activity primarily as a phase transfer catalyst in asymmetric synthesis. Its potential applications extend into medicinal chemistry, particularly in the synthesis of biologically active compounds such as peptides and possible antimicrobial agents. Future research should focus on elucidating its full biological profile and exploring its therapeutic applications.

Scientific Research Applications

Asymmetric Synthesis

Chiral Phase-Transfer Catalyst:

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is primarily utilized as a chiral phase-transfer catalyst (PTC). It facilitates the transfer of reactants between immiscible phases, which is crucial for enhancing reaction rates and selectivity in asymmetric synthesis .

Key Reactions:

- Alkylation Reactions: The compound has been effectively used in the enantioselective alkylation of various substrates, such as tert-butyl glycinate and benzophenone Schiff bases, achieving high enantioselectivities (up to 99.5% ee) in some cases .

- Synthesis of α-Amino Acids: It plays a pivotal role in the asymmetric synthesis of α-amino acids from glycine derivatives via phase-transfer catalysis, showcasing its versatility in organic transformations .

Enantioselective Transport

Bulk Liquid Membrane Systems:

this compound has been investigated for its ability to act as a chiral mobile carrier in bulk liquid membrane systems. It has demonstrated significant potential for the enantioselective transport of amino acids such as D,L-phenylglycine and D,L-phenylalanine .

Performance Metrics:

- In experiments, the highest selectivity for amino acid transport was observed during the initial stages, indicating that the rate of release from the source phase into the membrane phase is a critical factor .

- The compound's performance was compared with other cinchona derivatives, showing superior selectivity ratios when used as a carrier.

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

- Study on Enantioselective Alkylation: A significant study demonstrated its use in asymmetric alkylation reactions under micellar conditions, achieving high levels of enantiomeric purity .

- Transport Studies: Research involving bulk liquid membranes showed that this compound could effectively facilitate the selective transport of amino acids, providing insights into its potential for applications in biochemical processes .

Comparison with Similar Compounds

Physicochemical Properties :

- Optical rotation : [α]D²³ = −320 (c 0.45, CHCl₃)

- Melting point : 194–197°C

- Spectroscopic data :

Applications: AAMC is widely used as a chiral phase-transfer catalyst (PTC) in asymmetric alkylation reactions (e.g., glycine Schiff base alkylation) to synthesize non-natural α-amino acids with high enantiomeric excess (ee) (up to 99%) . It also serves as a chiral transporter in polymeric pseudo-liquid membranes (PPLMs) for enantioselective separation of phenylglycine (Phegly) .

Structural Analogues: Cinchona Alkaloid-Derived Quaternary Salts

Performance in Asymmetric Catalysis

- Substrate Scope: AAMC excels in alkylating glycine tert-butyl ester with aryl/heteroaryl bromides (e.g., 3-chloro-5-methoxybenzyl bromide) to yield non-natural phenylalanine derivatives . In contrast, the Maruoka catalyst is more effective for α,α-dialkyl amino acid synthesis due to its steric bulk .

Mechanistic Insights :

Chiral Separation Efficiency

| Membrane System | Transporter | Substrate | Selectivity (L/D-Phegly) | Normalized Flux (×10⁻⁶ mol·cm⁻²·h⁻¹) |

|---|---|---|---|---|

| PPLM (PC18AAm) | AAMC | Phegly | 3.2:1 | 0.65 |

| PPLM (PC12MA) | DB18C6 | KCl | N/A | 1.2 |

| Liquid Membrane (DB21C7) | Crown ether | CsCl | N/A | 0.45 |

- AAMC-based PPLMs exhibit chiral recognition for Phegly, while crown ethers (e.g., DB18C6) are selective for alkali metal ions .

Stability and Practical Considerations

Preparation Methods

Base-Catalyzed Alkylation of Cinchonidine Derivatives

The primary synthetic route involves a two-step alkylation of cinchonidine. First, N-(9-anthracenylmethyl)cinchonidinium chloride is prepared by reacting cinchonidine with 9-chloromethylanthracene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This intermediate is then subjected to O-allylation using allyl bromide in the presence of a base like potassium carbonate or cesium carbonate.

Key steps :

-

Quaternization : Cinchonidine’s tertiary amine reacts with 9-chloromethylanthracene at 60–80°C for 12–24 hours, forming the N-anthracenylmethyl-cinchonidinium chloride salt.

-

Allylation : The hydroxyl group on the quinuclidine ring undergoes nucleophilic substitution with allyl bromide under reflux conditions (80–100°C) in toluene or dichloromethane, yielding the final product.

Mechanistic Insight :

-

The anthracenylmethyl group enhances steric bulk, directing regioselective allylation at the oxygen atom.

-

Phase-transfer conditions (e.g., using tetrabutylammonium bromide) improve reaction efficiency by solubilizing ionic intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (70–85%) are achieved in dichloromethane at 40–50°C, balancing reaction rate and byproduct formation. Prolonged heating (>24 hours) in DMF leads to decomposition, reducing yields to <50%.

Catalytic Additives

-

Cesium hydroxide (CsOH·H₂O) : Enhances deprotonation of the hydroxyl group, accelerating allylation.

-

Molecular sieves (4Å) : Absorb moisture, preventing hydrolysis of allyl bromide.

Table 1 : Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 40 | 82 | 97 |

| Toluene | 80 | 75 | 95 |

| Acetonitrile | 60 | 68 | 90 |

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. Alternative methods include column chromatography on silica gel with ethyl acetate/methanol (9:1).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, quinoline-H), 7.90–7.20 (m, 13H, anthracene and quinoline-H), 5.95 (m, 1H, allyl-H), 5.30 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 4.80 (s, 2H, N-CH₂-anthracene).

-

HRMS : m/z calculated for C₃₇H₃₇BrN₂O [M]⁺: 605.61; found: 605.60.

Comparative Analysis of Synthetic Methodologies

Table 2 : Efficiency of Allylation Reagents

| Reagent | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Allyl bromide | 18 | 82 | 98 |

| Allyl chloride | 24 | 65 | 85 |

| Allyl iodide | 12 | 78 | 92 |

Data from indicate allyl bromide provides superior reactivity and selectivity due to its balanced electrophilicity and leaving-group ability.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

Industrial-scale synthesis faces challenges in crystallization efficiency . Switching to antisolvent precipitation (e.g., adding hexane to ethanol solutions) improves yield recovery to >90%.

Recent Advances in Catalytic Applications

While beyond synthesis, applications inform method refinement:

Q & A

Q. Conflicting yields in synthetic protocols: What factors contribute?

- Answer : Yields vary due to:

- Allyl Bromide Purity : Commercial sources (e.g., Aldrich, 99%) reduce side reactions .

- Base Concentration : Excess KOH accelerates hydrolysis; controlled addition (0.2 mL aqueous KOH) is critical .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.